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molecular formula C15H20N2 B8373387 1-(3-Methylbutyl)-4-(4-methylphenyl)-1H-pyrazole CAS No. 777063-42-0

1-(3-Methylbutyl)-4-(4-methylphenyl)-1H-pyrazole

Cat. No. B8373387
M. Wt: 228.33 g/mol
InChI Key: XKLPCZOGHLMPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863313B2

Procedure details

To a solution of p-bromotoluene (0.66 g, 3.86 mmol) in tetrahydrofuran (20 ml) was added a solution of 1-(3-methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.41 g, 1.55 mmol) in tetrahydrofuran (10 ml), potassium carbonate (0.42 g, 3.0 mmol), [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium (II) (40 mg, 0.077 mmol) and water (40 μl) and the mixture refluxed under nitrogen for 43 h. Water (50 ml) was added to the reaction mixture and stirring continued at RT for 10 min followed by extraction with ether (2×50 ml). The ether extract was then dried (MgSO4) and evaporated to give a brown oil (0.56 g) that solidified on standing. Purification by column chromatography (silica gel, 100% chloroform) afforded 1-(3-methylbutyl)-4-(4-methylphenyl)-1H-pyrazole (13) as a waxy pale yellow solid (0.216 g, 53%). 1H nmr (CDCl3, 300 MHz) 0.97, d (6.3 Hz), 2×Me; 1.62, m, H3″; 1.80, dt (7.3 Hz), H2″; 2.35, s, 4′-Me; 4.16, t (7.5 Hz), H1″; 7.16, d (8.1 Hz), H3′,5′; 7.37, d (8.1 Hz), H2′,6′; 7.59, s, H3 or H5; 7.74, s, H5 or H3. ESI (+ve) MS m/z 229 (M+H, 100%).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH3:9][CH:10]([CH3:27])[CH2:11][CH2:12][N:13]1[CH:17]=[C:16](B2OC(C)(C)C(C)(C)O2)[CH:15]=[N:14]1.C(=O)([O-])[O-].[K+].[K+].O>O1CCCC1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Fe]>[CH3:9][CH:10]([CH3:27])[CH2:11][CH2:12][N:13]1[CH:17]=[C:16]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)[CH:15]=[N:14]1 |f:2.3.4,7.8.9.10,^1:44,45,46,47,48,62,63,64,65,66|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
0.41 g
Type
reactant
Smiles
CC(CCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
0.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 μL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed under nitrogen for 43 h
Duration
43 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(CCN1N=CC(=C1)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 158.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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